molecular formula C21H18N2O4S B302685 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

Cat. No. B302685
M. Wt: 394.4 g/mol
InChI Key: CIJSYBNENWUONX-AHDBMNBVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has been developed to reduce the gastrointestinal (GI) side effects associated with traditional NSAIDs. ATB-346 is a prodrug that is rapidly converted to a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory process.

Mechanism of Action

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is a prodrug that is rapidly converted to a potent inhibitor of COX-2. COX-2 is an enzyme that plays a key role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins, which are involved in pain and inflammation. By inhibiting COX-2, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to reduce the production of prostaglandins in a dose-dependent manner, with a greater reduction observed in the inflamed tissue compared to the non-inflamed tissue. 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has also been shown to reduce the expression of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. In clinical trials, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to reduce pain and inflammation in patients with osteoarthritis, with a lower incidence of GI side effects compared to diclofenac.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is its reduced risk of GI toxicity compared to traditional NSAIDs. This makes it a more attractive option for long-term use in patients with chronic pain and inflammation. However, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is a relatively new drug, and more research is needed to fully understand its safety and efficacy. In addition, the cost of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid may be higher than traditional NSAIDs, which could limit its use in some settings.

Future Directions

There are a number of future directions for research on 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid. One area of interest is the potential use of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new prodrugs that can be rapidly converted to COX-2 inhibitors, with the goal of reducing the risk of GI toxicity even further. Finally, more research is needed to fully understand the safety and efficacy of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid in different patient populations and in combination with other drugs.

Synthesis Methods

The synthesis of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid involves the reaction of 4-aminobenzoic acid with 4-(allyloxy)benzaldehyde to form a Schiff base. This Schiff base is then reacted with 2-methyl-4-thiozolidinone to form the final product, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid. The synthesis method is relatively simple and can be carried out on a large scale, making it suitable for commercial production.

Scientific Research Applications

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been extensively studied in preclinical and clinical trials, with promising results. In preclinical studies, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to have potent anti-inflammatory and analgesic effects, with a reduced risk of GI toxicity compared to traditional NSAIDs. In clinical trials, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to be effective in reducing pain and inflammation in patients with osteoarthritis, with a lower incidence of GI side effects compared to diclofenac, a traditional NSAID.

properties

Product Name

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

4-[[(5Z)-3-methyl-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C21H18N2O4S/c1-3-12-27-17-10-4-14(5-11-17)13-18-19(24)23(2)21(28-18)22-16-8-6-15(7-9-16)20(25)26/h3-11,13H,1,12H2,2H3,(H,25,26)/b18-13-,22-21?

InChI Key

CIJSYBNENWUONX-AHDBMNBVSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=NC3=CC=C(C=C3)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.